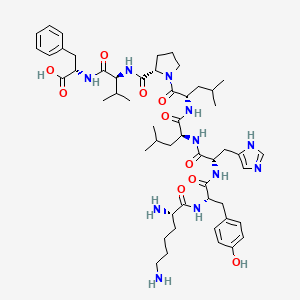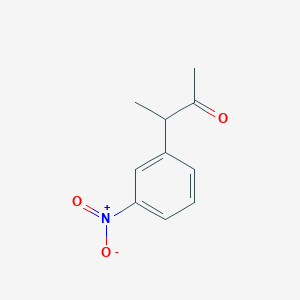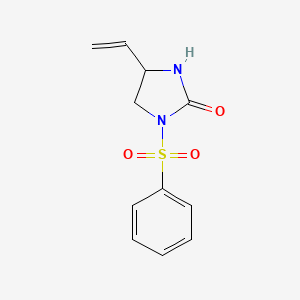![molecular formula C14H8F3N3O2 B12624985 2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-97-6](/img/structure/B12624985.png)
2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Vorbereitungsmethoden
The synthesis of 2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile, showcasing a broad substrate scope of pyridinium ylides . Industrial production methods often involve similar cycloaddition reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under specific conditions to modify the nitrophenyl group.
Substitution: Substitution reactions, particularly at the 3-position, are common and can be achieved using various reagents and catalysts.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies and drug development.
Industry: The compound is used in the production of various materials due to its structural properties.
Wirkmechanismus
The mechanism of action of 2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of multiple C-N bonds, which play a crucial role in its biological activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine: This compound is also a significant structural component in pharmaceuticals and agrochemicals.
2-Trifluoromethyl imidazo[1,2-a]pyridines: These compounds share a similar trifluoromethyl group and exhibit comparable chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
944580-97-6 |
|---|---|
Molekularformel |
C14H8F3N3O2 |
Molekulargewicht |
307.23 g/mol |
IUPAC-Name |
2-(3-nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)10-4-5-19-8-12(18-13(19)7-10)9-2-1-3-11(6-9)20(21)22/h1-8H |
InChI-Schlüssel |
SAETVOZSUBWKHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=CC(=CC3=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


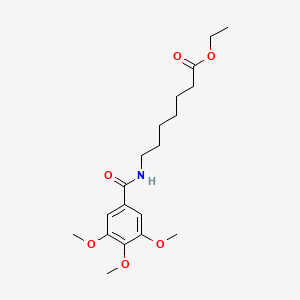

![N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12624929.png)


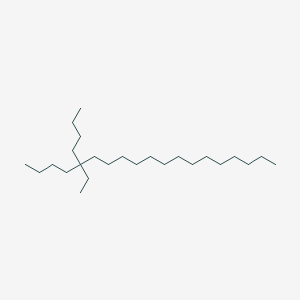
![(2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12624953.png)
![3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide](/img/structure/B12624966.png)

![{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12624975.png)

